(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone
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Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds have been shown to interact with various cancer cell lines, including MCF-7, Hela, and A549 . The exact targets for this specific compound need to be further investigated.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit significant anticancer activities . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The exact biochemical pathways affected by this specific compound need to be further investigated.
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . The exact ADME properties of this specific compound need to be further investigated.
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against various cancer cell lines . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular and cellular effects of this specific compound need to be further investigated.
Action Environment
It’s known that the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution . The exact influence of environmental factors on this specific compound needs to be further investigated.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-10-17-4-2-3-5-18(17)28(15)21(29)16-6-8-26(9-7-16)19-11-20(24-13-23-19)27-14-22-12-25-27/h2-5,11-16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGKSWSXWJQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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